

Physical and chemical characteristics of Boc-protected D-proline.

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Compound of Interest

Compound Name: *N-Boc-D-proline*

Cat. No.: B389737

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An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Boc-Protected D-Proline

Introduction

N-tert-butoxycarbonyl-D-proline (Boc-D-proline) is a derivative of the amino acid D-proline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.^[1] This protection enhances the compound's stability and solubility in organic solvents, making it a crucial building block in various synthetic applications.^[2] It is widely utilized in peptide synthesis, particularly for the development of pharmaceuticals and biologically active compounds.^{[2][3]} The Boc protecting group can be removed under acidic conditions, allowing for the sequential addition of amino acids to a peptide chain.^[1] Beyond peptide synthesis, Boc-D-proline serves as a valuable intermediate in the synthesis of complex molecules, including inhibitors and modulators for biological targets like enzymes and receptors. Its ability to introduce the conformationally constrained proline residue into molecular structures is of significant interest in medicinal chemistry and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of Boc-D-proline are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

General and Physical Properties

Property	Value	References
Appearance	White to off-white crystalline powder or crystals.	
Molecular Formula	C ₁₀ H ₁₇ NO ₄	
Molecular Weight	215.25 g/mol	
Melting Point	130 - 138 °C	
Optical Rotation [α] _{20D}	+58.0 to +62.0° (c=2 in Acetic Acid)	
pKa	4.01 ± 0.20 (Predicted)	
Storage Temperature	0 - 8°C	

Solubility

Solvent	Solubility	References
Acetic Acid	Almost transparent	
Dimethylformamide (DMF)	Clearly soluble (1 mmol in 2 ml)	
Ethanol	~15 mg/mL (for L-enantiomer)	
DMSO	~15 mg/mL (for L-enantiomer)	
Aqueous Buffers	Sparingly soluble	
Water	D-Proline (unprotected) is readily soluble.	
Non-polar organic solvents	D-Proline (unprotected) has poor solubility.	

Note: Specific quantitative solubility data for Boc-D-proline in a wide range of organic solvents is not readily available in the searched literature. The solubility of the L-enantiomer (Boc-L-proline) is provided for reference, as the solubility is expected to be similar.

Spectroscopic Data

Technique	Data
^1H NMR	Data available, confirms structure.
IR	Conforms to structure.
Mass Spectrometry	Data available.

Note: While the existence of spectroscopic data is confirmed, specific peak lists and spectra are best obtained from the certificate of analysis for a specific batch of the compound or from spectral databases.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of Boc-D-proline are crucial for its application in research and development.

Synthesis of N-Boc-D-proline

This protocol describes the protection of the amino group of D-proline using di-tert-butyl dicarbonate (Boc_2O).

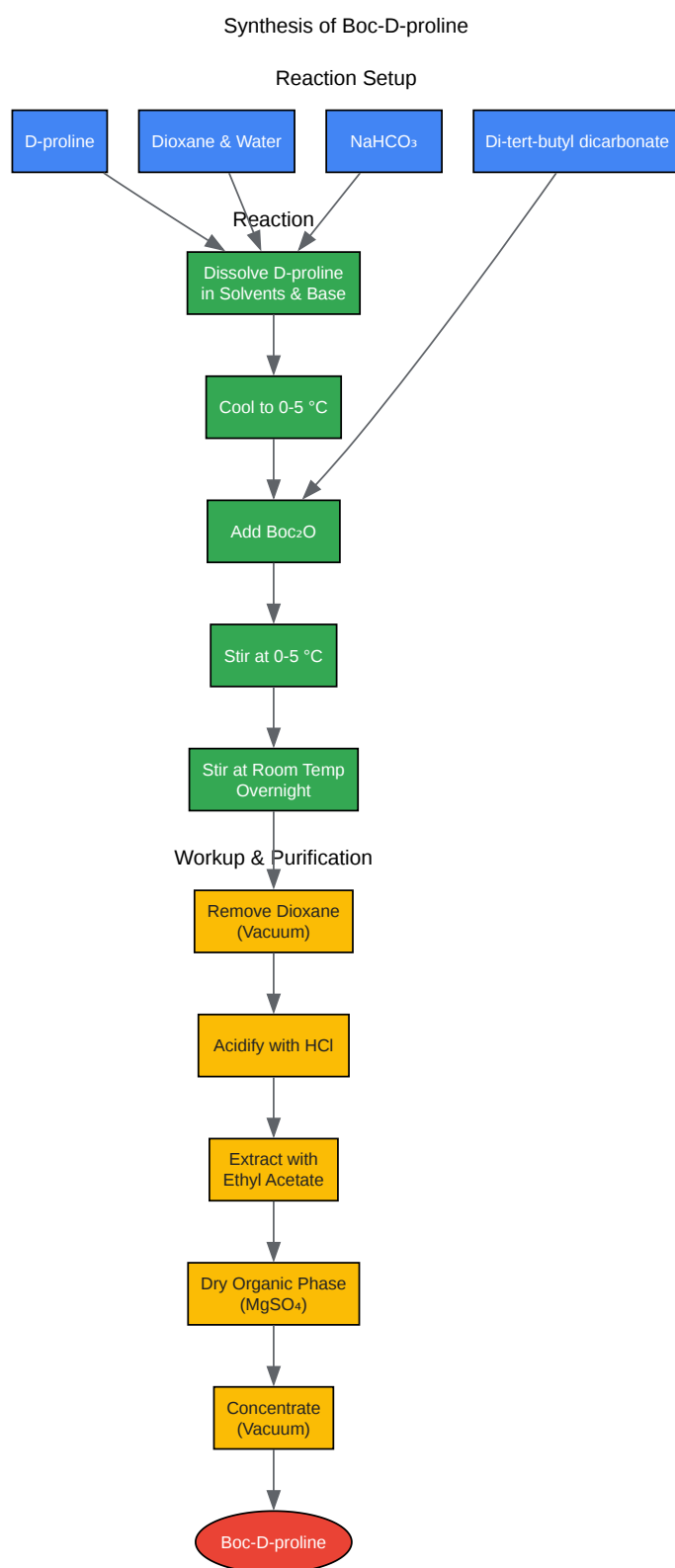
Materials:

- D-proline
- Di-tert-butyl dicarbonate (Boc_2O)
- Dioxane
- Sodium bicarbonate (NaHCO_3)
- Water
- Ethyl acetate
- 3 N Hydrochloric acid (HCl)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve D-proline (100 g, 868.58 mmol) in a mixture of dioxane (400 mL) and water (800 mL) containing sodium bicarbonate (182.4 g, 2.5 equiv.).
- Stir the reaction mixture for approximately 30 minutes at room temperature.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add di-tert-butyl dicarbonate (224.26 g, 1.2 equiv.) to the cooled solution.
- Continue stirring at 0-5 °C for 1 hour.
- Allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).
- Remove the organic solvent (dioxane) under vacuum.
- Cool the remaining aqueous residue to 0 °C and acidify by adding 3 N hydrochloric acid solution.
- Extract the product with ethyl acetate (3 x 400 mL).
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain **N-Boc-D-proline**.



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Caption: Experimental workflow for the synthesis of Boc-D-proline.

Deprotection of the Boc Group

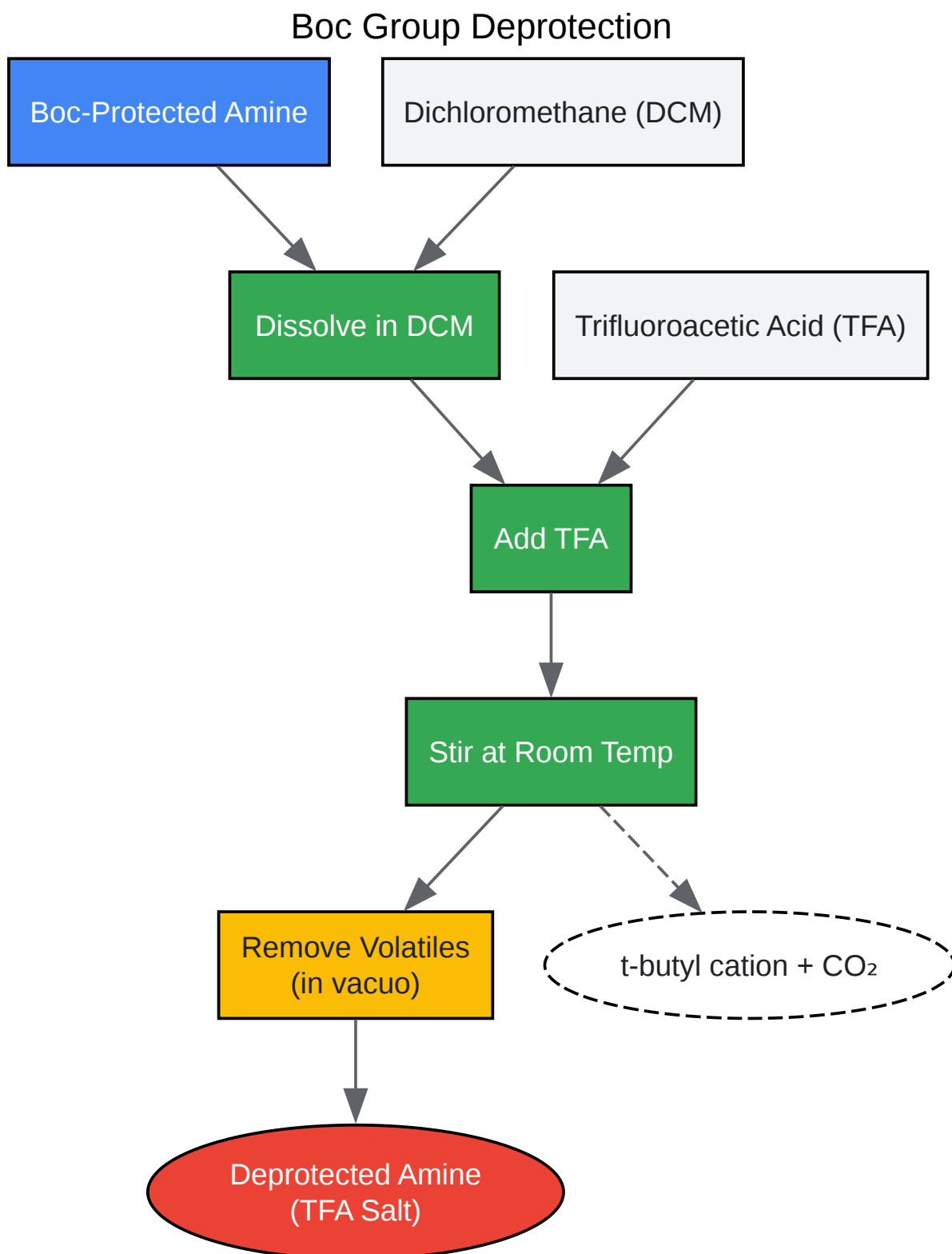
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Materials:

- N-Boc-protected peptide or amino acid
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the N-Boc-protected compound in dichloromethane.
- Add trifluoroacetic acid to the solution (e.g., a 1:1 mixture of DCM:TFA or 25% TFA in DCM).
- Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
- Remove the solvent and excess TFA in vacuo.
- The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.



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Caption: General workflow for the deprotection of a Boc-protected amine.

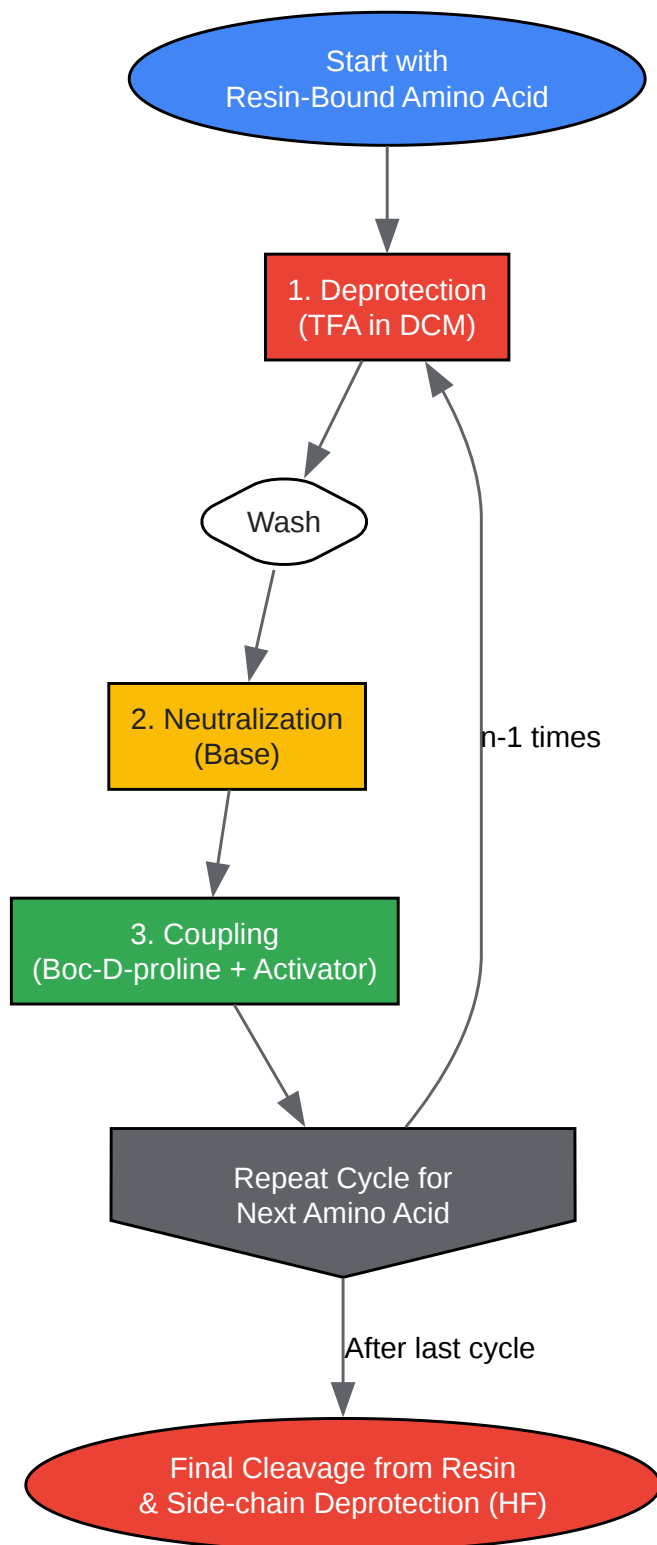
Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-proline is a standard building block for the introduction of D-proline residues in Boc solid-phase peptide synthesis (SPPS). SPPS allows for the efficient synthesis of peptides on a solid support.

General Workflow for Boc-SPPS

- **Resin Preparation:** The synthesis starts with a resin, which is an insoluble polymer support.
- **First Amino Acid Attachment:** The C-terminal amino acid is attached to the resin.
- **Deprotection:** The Boc protecting group of the resin-bound amino acid is removed using an acid, typically TFA.
- **Neutralization:** The resulting ammonium salt is neutralized with a base.
- **Coupling:** The next Boc-protected amino acid (e.g., Boc-D-proline) is activated and coupled to the free amino group on the resin.
- **Repeat:** The deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.
- **Cleavage:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, often using a strong acid like hydrogen fluoride (HF).

Boc Solid-Phase Peptide Synthesis Cycle

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Caption: Logical workflow for the Boc-SPPS cycle using Boc-D-proline.

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